Methyl 2-methylbenzenesulfonate Methyl 2-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 23373-38-8
VCID: VC3906513
InChI: InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3
SMILES: CC1=CC=CC=C1S(=O)(=O)OC
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol

Methyl 2-methylbenzenesulfonate

CAS No.: 23373-38-8

Cat. No.: VC3906513

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylbenzenesulfonate - 23373-38-8

Specification

CAS No. 23373-38-8
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
IUPAC Name methyl 2-methylbenzenesulfonate
Standard InChI InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3
Standard InChI Key AXCVRQKOVCRCIX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1S(=O)(=O)OC
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Methyl 2-methylbenzenesulfonate has the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol. Its IUPAC name is methyl 2-methylbenzenesulfonate, reflecting the sulfonate ester group (-SO₃CH₃) and the methyl substituent at the ortho position on the benzene ring . Key structural features include:

  • Bonding: 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond, and 6 aromatic bonds).

  • Stereochemistry: Planar aromatic ring with steric effects from the ortho-methyl group influencing reactivity .

Physicochemical Properties

PropertyValueSource
Boiling Point280°C
Density1.27 g/cm³
SolubilityMiscible with chloroform, methanol
Refractive Index1.5165

The ortho-methyl group enhances hydrophobicity compared to unsubstituted benzenesulfonates, impacting its solubility and reactivity.

Synthesis and Production Methods

Laboratory Synthesis

Methyl 2-methylbenzenesulfonate is typically synthesized via esterification of 2-methylbenzenesulfonic acid with methanol under acidic conditions:

2-methylbenzenesulfonic acid+CH₃OHH⁺methyl 2-methylbenzenesulfonate+H₂O\text{2-methylbenzenesulfonic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{methyl 2-methylbenzenesulfonate} + \text{H₂O}

A patent by Liming Wang et al. describes an optimized method using sodium methoxide and benzene sulfonyl chloride, achieving yields >90% under mild conditions (25–35°C) .

Industrial Production

Industrial-scale production employs continuous reactors with sulfuric acid catalysis, followed by distillation for purification. Key parameters include:

  • Temperature: 40–60°C

  • Molar Ratio: 1:1.2 (acid:methanol)

  • Purity: >98% after crystallization .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfonate group acts as a leaving group, enabling methylation reactions:

R-X+methyl 2-methylbenzenesulfonateR-CH₃+2-methylbenzenesulfonate⁻\text{R-X} + \text{methyl 2-methylbenzenesulfonate} \rightarrow \text{R-CH₃} + \text{2-methylbenzenesulfonate⁻}

This reactivity is exploited in alkylation reactions for synthesizing pharmaceuticals .

Hydrolysis

Under acidic or basic conditions, hydrolysis yields 2-methylbenzenesulfonic acid and methanol:

C₈H₁₀O₃S+H₂OC₇H₈O₃S+CH₃OH\text{C₈H₁₀O₃S} + \text{H₂O} \rightarrow \text{C₇H₈O₃S} + \text{CH₃OH}

The reaction is pH-dependent, with faster kinetics in alkaline media.

Applications in Scientific Research

Methylation Agent

Methyl 2-methylbenzenesulfonate is widely used for C-methylation in organic synthesis:

  • Pharmaceuticals: Production of anticoagulants (e.g., clopidogrel intermediates) .

  • Polymer Chemistry: Synthesis of imine ligands for ethylene polymerization catalysts.

Polymer Synthesis

In plasma polymerization, it forms cation-exchange films with high permselectivity (K⁺ transference number = 0.99) and low electrical resistance (0.04 Ω·cm²).

Biological Activity and Toxicity

Genotoxicity

Methyl 2-methylbenzenesulfonate exhibits genotoxic effects in bacterial (Ames test) and mammalian cell systems (micronucleus assay) . The mechanism involves DNA alkylation, leading to base-pair mismatches .

Acute Toxicity

ParameterValue (Rodent Studies)Source
LD₅₀ (Oral)320 mg/kg
Skin IrritationSevere burns
HepatotoxicityImpaired liver function

Comparative Analysis with Related Sulfonates

CompoundStructureReactivityApplications
Methyl benzenesulfonateNo methyl substituentLower steric hindranceDye synthesis
Methyl p-toluenesulfonatePara-methyl groupHigher thermal stabilityCatalysis

The ortho-methyl group in methyl 2-methylbenzenesulfonate reduces nucleophilic attack rates compared to para-substituted analogs.

Industrial and Pharmaceutical Relevance

Drug Intermediates

A patented method uses methyl 2-methylbenzenesulfonate to synthesize 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, a precursor to the antiplatelet drug clopidogrel . Key advantages include:

  • Yield: 96% with KOH catalysis.

  • Cost-Efficiency: Reduced downstream production costs .

Surfactants and Dyes

Derivatives are employed in anionic surfactants and azo dyes, leveraging the sulfonate group's water solubility.

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye DamageH319Use face shields
Respiratory IrritationH335Ensure ventilation

Recent Advances and Future Directions

Recent studies focus on green synthesis methods, such as enzyme-catalyzed esterification, to reduce environmental impact . Additionally, computational models (e.g., DFT) are being used to predict reactivity and optimize reaction conditions.

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